Minosaminomycin

Description

Properties

CAS No. |

51746-09-9 |

|---|---|

Molecular Formula |

C25H46N8O10 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41) |

InChI Key |

UDZJEGDQBWDMOF-UHFFFAOYSA-N |

SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |

Synonyms |

minosaminomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Minosaminomycin: A Technical Guide for Natural Product Researchers

The genus Streptomyces stands as a titan in the history of natural product discovery, a seemingly inexhaustible wellspring of novel bioactive compounds that have shaped modern medicine.[1][2][3] These soil-dwelling, filamentous bacteria are responsible for producing a significant portion of clinically utilized antibiotics.[3] This guide delves into the discovery and isolation of a notable member of the aminoglycoside family derived from this prolific genus: Minosaminomycin, produced by Streptomyces sp. MA514-A1.[4] We will explore the technical journey from the initial screening and fermentation to the intricate steps of purification and structural elucidation, providing a framework for researchers in the field of drug discovery and development.

The Genesis of a Novel Antibiotic: Discovery of Streptomyces sp. MA514-A1 and Minosaminomycin

The story of Minosaminomycin begins with the systematic screening of soil microorganisms, a classic approach that continues to yield novel chemical entities. The producing organism, Streptomyces sp. MA514-A1, was identified as the source of this unique antibiotic.[4][5] The initial discovery, reported in 1974, highlighted the compound's activity against Mycobacterium species, a significant finding given the challenges in treating mycobacterial infections.[5][6]

Minosaminomycin was found to be an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial activity achieved through the inhibition of protein synthesis.[7] Structurally, it was identified as containing a myo-inosamine moiety, distinguishing it from many other known aminoglycosides at the time.[8] Its close structural relationship to kasugamycin, another important aminoglycoside, immediately suggested a potentially interesting and potent mechanism of action.[7][9]

Cultivation of Streptomyces sp. MA514-A1 for Minosaminomycin Production

Table 1: Representative Fermentation Parameters for Minosaminomycin Production

| Parameter | Recommended Condition | Rationale |

| Producing Strain | Streptomyces sp. MA514-A1 | The natural producer of Minosaminomycin. |

| Temperature | 28-30°C | Optimal temperature range for the growth of most mesophilic Streptomyces species.[1][2][3][10] |

| pH | 6.8 - 7.4 | A neutral to slightly alkaline pH is generally favorable for Streptomyces growth and antibiotic production.[10][11] |

| Aeration | High dissolved oxygen levels | Streptomyces are obligate aerobes; vigorous aeration is crucial for biomass accumulation and secondary metabolism.[10] |

| Agitation | 200-250 rpm in shake flasks | Ensures proper mixing and oxygen transfer in liquid cultures.[1][3] |

| Incubation Time | 5 - 10 days | Secondary metabolite production typically occurs in the stationary phase of growth.[11] |

Step-by-Step Fermentation Protocol (Representative)

-

Inoculum Preparation: Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. MA514-A1 from a mature agar plate to a 250 mL baffled flask containing 50 mL of a seed medium (e.g., tryptone soya broth or a specialized seed medium). Incubate at 28-30°C for 48-72 hours on a rotary shaker.

-

Production Culture: Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium for Streptomyces contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and essential minerals.[11]

-

Fermentation: Incubate the production culture in a fermenter with controlled temperature, pH, and dissolved oxygen levels for 5-10 days.

-

Monitoring: Periodically sample the culture to monitor growth (e.g., by measuring packed mycelial volume or dry cell weight) and antibiotic production (e.g., through a bioassay against a susceptible organism like Mycobacterium smegmatis or by HPLC analysis).[6]

Isolation and Purification of Minosaminomycin

The purification of a water-soluble, basic compound like Minosaminomycin from a complex fermentation broth requires a multi-step strategy designed to remove impurities with different physicochemical properties. As an aminoglycoside, cation-exchange chromatography is a cornerstone of the purification process.

Step-by-Step Isolation and Purification Protocol (Representative)

-

Broth Clarification: Remove the Streptomyces mycelia and other solid materials from the fermentation broth by centrifugation or filtration to obtain a clarified supernatant.

-

Cation-Exchange Chromatography (Capture Step):

-

Adjust the pH of the clarified supernatant to be slightly acidic (e.g., pH 6.0) to ensure the amine groups of Minosaminomycin are protonated.

-

Load the supernatant onto a strong cation-exchange column (e.g., Dowex 50W).

-

Wash the column extensively with deionized water to remove neutral and anionic impurities.

-

Elute the bound aminoglycosides using a step or gradient of a basic solution, such as dilute ammonia or a salt gradient (e.g., NaCl or NH4Cl).

-

-

Adsorption Chromatography:

-

The active fractions from the ion-exchange step can be further purified using adsorption chromatography on a resin like activated carbon or a neutral resin (e.g., Amberlite XAD).

-

Elution is typically performed with an increasing gradient of an organic solvent, such as methanol or acetone in water.

-

-

Gel Filtration Chromatography (Polishing Step):

-

To remove impurities with different molecular sizes, the partially purified Minosaminomycin can be subjected to gel filtration chromatography (e.g., using Sephadex G-25).

-

Elute with an appropriate buffer (e.g., dilute acetic acid or ammonium acetate).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to homogeneity (>98%), reversed-phase or ion-pair HPLC can be employed.

-

-

Lyophilization: The pure fractions are pooled and lyophilized to yield Minosaminomycin as a stable, dry powder.

Structural Elucidation of Minosaminomycin

The determination of the chemical structure of a novel natural product is a puzzle that requires a combination of spectroscopic and chemical methods. The structure of Minosaminomycin was reported in 1975.[12] While the original publication's detailed data is not presented here, the key techniques employed would have included:

-

Elemental Analysis and Mass Spectrometry: To determine the molecular formula (C25H46N8O10) and molecular weight (618.689 g/mol ).[4]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), amine (-NH2), and amide (-C=O) groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would have been crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Chemical Degradation: Acid hydrolysis to break down the molecule into its constituent parts (the myo-inosamine, the amino sugar, and the amino acid side chain) for individual identification and characterization.

These combined analytical approaches allowed for the complete structural assignment of Minosaminomycin.

Biological Activity and Mechanism of Action

Minosaminomycin exhibits potent activity against Mycobacterium species.[5][6] Its mechanism of action, like other aminoglycosides, is the inhibition of protein synthesis.[7] A detailed biochemical study in 1977 revealed that Minosaminomycin is significantly more potent than its structural relative, kasugamycin, in inhibiting protein synthesis in a cell-free system of Escherichia coli.[7]

The key findings on its mechanism include:

-

It inhibits the elongation factor Tu (EF-Tu) dependent binding of aminoacyl-tRNA to the ribosomes.[7]

-

Similar to kasugamycin, it preferentially inhibits the initiation of protein synthesis.[7][13]

-

Importantly, it does not cause miscoding, a common characteristic of some other aminoglycosides.[7]

The greater potency of Minosaminomycin compared to kasugamycin in cell-free systems suggests a more efficient interaction with the ribosomal target.[7] However, its whole-cell activity against E. coli is limited, likely due to poor permeability across the bacterial cell membrane.[7]

Conclusion

The discovery of Minosaminomycin from Streptomyces sp. MA514-A1 is a testament to the power of traditional natural product screening combined with rigorous chemical and biological characterization. This technical guide provides a framework for understanding the key steps involved in bringing such a molecule from a soil microorganism to a purified, characterized compound. For researchers in the field, the story of Minosaminomycin serves as both a practical guide and an inspiration, highlighting the vast and still largely untapped chemical diversity within the microbial world.

References

-

Bundale, S., Begde, D., Nashikkar, N., Kadam, T. and Upadhyay, A. (2015) Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Advances in Microbiology, 5, 441-451. [Link]

-

Suzukake, K., & Hori, M. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. The Journal of Antibiotics, 30(2), 132–140. [Link]

-

Institute of Microbial Chemistry. (n.d.). PRODUCT DATA SHEET Minosaminomycin. BIKAKEN. [Link]

-

Hamada, M., Kondo, S., Yokoyama, T., Miura, K., & Iinuma, K. (1974). Letter: Minosaminomycin, a new antibiotic containing myo-inosamine. The Journal of Antibiotics, 27(1), 81–83. [Link]

-

Iinuma, K., Kondo, S., Maeda, K., & Umezawa, H. (1975). Structure of minosaminomycin. The Journal of Antibiotics, 28(8), 613–615. [Link]

-

Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production. (2023). PeerJ, 11, e14893. [Link]

-

Fukagawa, Y., Sawa, T., Takeuchi, T., & Umezawa, H. (1968). STUDIES ON BIOSYNTHESIS OF KASUGAMYCIN. III. BIOSYNTHESIS OF THE D-INOSITOL MOIETY. The Journal of Antibiotics, 21(3), 185–188. [Link]

-

Bundale, S., Begde, D., Nashikkar, N., Kadam, T., & Upadhyay, A. (2015). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Advances in Microbiology, 5, 441-451. [Link]

- CN106317132A - Aminoglycoside antibiotics separation and purification method. (n.d.).

-

General Growth and Maintenance of Streptomyces sp. (2019, September 27). ActinoBase. [Link]

-

Cox, R. J., & Kittelmann, M. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 226–238. [Link]

-

Isoherranen, V., & Soback, S. (1999). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. Journal of AOAC INTERNATIONAL, 82(5), 1017-1045. [Link]

-

Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research, 4(6), 1-8. [Link]

-

Shepherd, M. D., et al. (2010). Laboratory maintenance of Streptomyces species. Current protocols in microbiology, Chapter 10, Unit 10D.1. [Link]

-

Pioletti, M., et al. (2001). THE BINDING OF KASUGAMYCIN TO THE ESCHERICHIA COLI RIBOSOMES. The Journal of Antibiotics, 28(11), 903-905. [Link]

-

Douglas, J. J., et al. (2023). Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon. The Journal of organic chemistry, 88(17), 12269–12274. [Link]

-

Fichtner, M., Voigt, K., & Schuster, S. (2017). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1342531. [Link]

-

Tamamura, T., & Sato, K. (1999). Comparative studies on in vitro activities of kasugamycin and clinically-used aminoglycoside antibiotics. The Japanese journal of antibiotics, 52(1), 57–67. [Link]

Sources

- 1. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]

- 2. banglajol.info [banglajol.info]

- 3. scispace.com [scispace.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Letter: Minosaminomycin, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 12. Structure of minosaminomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

Unraveling the Assembly Line: A Technical Guide to the Minosaminomycin Biosynthesis Pathway in Streptomyces

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biosynthetic pathway of minosaminomycin, an aminoglycoside antibiotic with significant potential against various bacterial pathogens, including Mycobacterium tuberculosis. Due to the current absence of a fully characterized biosynthetic gene cluster (BGC) for minosaminomycin, this document presents a putative pathway, drawing strong parallels with the well-elucidated biosynthesis of the structurally related antibiotic, kasugamycin. We will delve into the genetic and enzymatic machinery likely responsible for the assembly of this potent natural product, offering a roadmap for future research and bioengineering efforts.

Introduction: Minosaminomycin, a Promising Aminoglycoside

Minosaminomycin, produced by Streptomyces sp. MA514-A1, is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1] Its structural similarity to kasugamycin, a commercially used agricultural fungicide, suggests a conserved biosynthetic origin.[2] Minosaminomycin distinguishes itself through the presence of a myo-inosamine core and a unique diamino sugar moiety, which are critical for its biological activity.[1][3] Understanding the intricate enzymatic steps involved in its biosynthesis is paramount for the rational design of novel derivatives with improved efficacy and pharmacokinetic properties.

The Blueprint: The Kasugamycin Biosynthetic Gene Cluster as a Homologous Model

The biosynthesis of kasugamycin in Streptomyces kasugaensis provides a robust framework for proposing the minosaminomycin pathway.[3][4] The kasugamycin BGC contains a suite of genes encoding enzymes responsible for the synthesis of its three core components: D-chiro-inositol, kasugamine (a diamino sugar), and a glycine imine side chain.[2][5]

A detailed analysis of the kasugamycin BGC reveals a coordinated enzymatic cascade. Key enzymes and their functions are summarized in the table below.

| Gene | Proposed Function | Reference |

| kasA | Glucosyltransferase | [6] |

| kasC | Aminotransferase | [6] |

| kasD | dNDP-hexose 4,6-dehydratase | [6][7] |

| kasN | D-amino acid oxidase | [4] |

| kasO | Unknown | [4] |

| kasP | F420-dependent reductase | [4] |

| kasQ | UDP-N-acetylglucosamine 2-epimerase | [4][5] |

| kasR | NDP-hexose 3,4-dehydratase | [4] |

| kasT | Pathway-specific regulator | [4] |

The initial steps of kasugamycin biosynthesis are believed to be initiated by the epimerase KasQ, which converts UDP-GlcNAc to UDP-ManNAc.[5] This is followed by a series of transformations including dehydration, amination, and glycosylation to assemble the final molecule.

A Putative Pathway for Minosaminomycin Biosynthesis

Based on the structural components of minosaminomycin and the enzymatic logic of the kasugamycin pathway, we propose a putative biosynthetic pathway for minosaminomycin. This proposed pathway accounts for the formation of the myo-inosamine core and the unique diamino sugar moiety.

The key differences in the minosaminomycin structure compared to kasugamycin are the presence of a myo-inosamine instead of D-chiro-inositol and a different diamino sugar. This suggests the presence of additional or alternative enzymes in the minosaminomycin BGC.

Proposed Enzymatic Steps:

-

Myo-inosamine core formation: The biosynthesis of the myo-inosamine core likely starts from myo-inositol, a common precursor in Streptomyces for aminoglycoside antibiotics like streptomycin.[1][8] A series of oxidation and transamination steps, catalyzed by enzymes homologous to those in the streptomycin pathway, would convert myo-inositol to myo-inosamine.

-

Diamino sugar synthesis: Similar to kasugamine synthesis, the pathway would likely start from a nucleotide-activated sugar like UDP-GlcNAc. A suite of enzymes including epimerases, dehydratases, and aminotransferases would modify this precursor. A key differentiating step would be the action of a second aminotransferase to install the additional amino group.

-

Glycosylation and final assembly: A glycosyltransferase, homologous to KasA, would then couple the myo-inosamine core with the fully formed diamino sugar to yield minosaminomycin.

Experimental Validation: A Roadmap for Characterizing the Minosaminomycin BGC

The proposed pathway provides a strong foundation for the experimental identification and characterization of the minosaminomycin BGC. The following experimental workflows are recommended:

Genome Sequencing and Bioinformatic Analysis of Streptomyces sp. MA514-A1

The critical first step is to obtain the whole-genome sequence of the producing strain, Streptomyces sp. MA514-A1.

Protocol:

-

Cultivation and Genomic DNA Extraction:

-

Grow Streptomyces sp. MA514-A1 in a suitable liquid medium (e.g., ISP2) to mid-log phase.

-

Harvest mycelia by centrifugation.

-

Extract high-molecular-weight genomic DNA using a standard Streptomyces DNA extraction protocol (e.g., Kirby mix extraction).

-

-

Genome Sequencing:

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, complete genome assembly.

-

-

Bioinformatic Analysis:

-

Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

Annotate the genome using pipelines like Prokka or RAST.

-

Utilize antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Search for BGCs containing genes with homology to those in the kasugamycin BGC, particularly glycosyltransferases, aminotransferases, and enzymes involved in inositol metabolism.

-

Gene Knockout and Heterologous Expression

To confirm the involvement of the identified BGC in minosaminomycin production, targeted gene knockouts and heterologous expression are essential.

Protocol for Gene Knockout (using CRISPR-Cas9):

-

Construct Design: Design guide RNAs (gRNAs) targeting a key biosynthetic gene (e.g., the putative glycosyltransferase) within the candidate BGC.

-

Vector Construction: Clone the gRNA and Cas9 expression cassettes into a suitable Streptomyces expression vector.

-

Transformation: Introduce the CRISPR-Cas9 plasmid into Streptomyces sp. MA514-A1 via protoplast transformation or conjugation.

-

Mutant Screening: Screen for colonies with the desired gene deletion by PCR and Sanger sequencing.

-

Phenotypic Analysis: Analyze the culture extracts of the knockout mutant by HPLC and mass spectrometry to confirm the abolishment of minosaminomycin production.

Protocol for Heterologous Expression:

-

BGC Cloning: Clone the entire putative minosaminomycin BGC into a suitable expression vector (e.g., a BAC or PAC) using methods like Gibson assembly or TAR cloning.

-

Host Strain Transformation: Introduce the expression construct into a well-characterized heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.

-

Production Analysis: Cultivate the heterologous host under various conditions and analyze the culture extracts for the production of minosaminomycin using HPLC and mass spectrometry.

In Vitro Enzymatic Assays

Biochemical characterization of key enzymes will definitively establish their roles in the biosynthetic pathway.

General Protocol:

-

Gene Cloning and Protein Expression: Clone the gene of interest into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). Overexpress the protein in E. coli BL21(DE3) and purify it using affinity chromatography.

-

Enzymatic Assay:

-

For a glycosyltransferase , incubate the purified enzyme with the putative sugar donor (e.g., UDP-diamino sugar) and acceptor (myo-inosamine) and analyze the reaction products by HPLC or LC-MS.

-

For an aminotransferase , provide the keto-sugar intermediate and an amino donor (e.g., glutamate or glutamine) and monitor the formation of the aminated product.

-

For a dehydratase , incubate the enzyme with the nucleotide-sugar substrate and monitor the formation of the dehydrated product, often detected by a shift in UV absorbance or by LC-MS.

-

Conclusion and Future Perspectives

While the complete biosynthetic pathway of minosaminomycin remains to be experimentally validated, the proposed pathway, based on the well-studied kasugamycin system, provides a solid foundation for future research. The experimental workflows outlined in this guide offer a clear path to identifying and characterizing the minosaminomycin BGC. Elucidation of this pathway will not only deepen our understanding of aminoglycoside biosynthesis but also open avenues for the bioengineering of novel and more potent antibiotics to combat the growing threat of antimicrobial resistance. The heterologous expression of the BGC, in particular, holds promise for improving the production titers of minosaminomycin and for facilitating the generation of a diverse library of analogues through combinatorial biosynthesis.

References

- Hamada, M., et al. (1974). Minosaminomycin, a new antibiotic containing myo-inosamine. The Journal of Antibiotics, 27(1), 81-83.

- Chen, G., et al. (2022). KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity. Biomedicines, 10(2), 212.

- Suzukake, K., et al. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. The Journal of Antibiotics, 30(2), 132-140.

- Schluenzen, F., et al. (2006). Structural basis for the interaction of the aminoglycoside antibiotic kasugamycin with the 30S ribosomal subunit. Nature Structural & Molecular Biology, 13(9), 871-878.

- Sathyamoorthi, S., et al. (2024). Total Synthesis of Kasugamycin. Organic Letters.

- Ikeno, S., et al. (2006). DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1. The Journal of Antibiotics, 59(1), 18-29.

- Kim, H. J., et al. (2006). Isolation and characterization of kasugamycin biosynthetic genes from Streptomyces kasugaensis KACC 20262. Journal of Microbiology and Biotechnology, 16(11), 1756-1762.

- Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87.

- Majer, J., et al. (1971). Myo-inositol in the biosynthesis of streptomycin by Streptomyces griseus. Journal of Bacteriology, 107(2), 435-440.

- Iinuma, K., et al. (1975). The structure of minosaminomycin. The Journal of Antibiotics, 28(8), 613-615.

- Ikeno, S., et al. (1998). A 7.6 kb DNA region from Streptomyces kasugaensis M338-M1 includes some genes responsible for kasugamycin biosynthesis. The Journal of Antibiotics, 51(3), 341-345.

Sources

- 1. Streptomycin biosynthesis. Conversion of myo-inositol to O-phosphorylstreptidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA sequencing and transcriptional analysis of the kasugamycin biosynthetic gene cluster from Streptomyces kasugaensis M338-M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KasQ an Epimerase Primes the Biosynthesis of Aminoglycoside Antibiotic Kasugamycin and KasF/H Acetyltransferases Inactivate Its Activity [mdpi.com]

- 6. BGC0000707 [mibig.secondarymetabolites.org]

- 7. researchgate.net [researchgate.net]

- 8. Myo-inositol in the biosynthesis of streptomycin by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Minosaminomycin's Antimycobacterial Spectrum: A Technical Guide for Drug Development Professionals

Introduction: Re-examining a Classic Aminoglycoside for Mycobacterial Infections

Minosaminomycin, an aminoglycoside antibiotic structurally related to kasugamycin, has long been recognized for its inhibitory effects on bacterial protein synthesis.[1] While historically overshadowed by other members of its class, emerging challenges in the treatment of mycobacterial diseases, particularly the rise of multidrug-resistant strains, have reignited interest in exploring the full potential of existing antibiotic scaffolds. This technical guide provides an in-depth analysis of the antibacterial spectrum of minosaminomycin against Mycobacterium species, its mechanism of action at the ribosomal level, and detailed protocols for its evaluation, offering a critical resource for researchers and drug development professionals in the field of antimycobacterial therapeutics.

Our understanding of mycobacterial pathogenesis and resistance mechanisms has evolved significantly, necessitating a re-evaluation of promising yet under-explored compounds.[2] Minosaminomycin's unique structural features and its demonstrated activity against certain mycobacterial species warrant a closer look. This guide will synthesize the available data, provide field-proven experimental insights, and offer a forward-looking perspective on the potential role of minosaminomycin and its derivatives in the fight against tuberculosis and non-tuberculous mycobacterial (NTM) infections.

Antimycobacterial Activity of Minosaminomycin: A Quantitative Overview

The in vitro activity of minosaminomycin has been documented against several Mycobacterium species. While comprehensive data across a wide range of clinical isolates remains an area for further investigation, existing studies provide a solid foundation for its antimycobacterial potential.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency.[3] The following table summarizes the available MIC values for minosaminomycin against various Mycobacterium species.

| Mycobacterium Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium smegmatis | ATCC 607 | 1.56 | [4] |

| Mycobacterium phlei | - | 6.25 | [4] |

| Mycobacterium tuberculosis | H37Rv | Data not available | - |

| Mycobacterium avium complex | - | Data not available | - |

| Mycobacterium abscessus | - | Data not available | - |

Note: The lack of extensive publicly available data for clinically significant species like M. tuberculosis and NTMs highlights a critical gap in our knowledge and a key area for future research. The protocols outlined in this guide are designed to enable the generation of such crucial data.

Mechanism of Action: Targeting the Mycobacterial Ribosome

Minosaminomycin exerts its antibacterial effect by inhibiting protein synthesis, a hallmark of the aminoglycoside class of antibiotics.[1] Its primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Inhibition of Translation Initiation

Biochemical studies have revealed that minosaminomycin, much like its structural relative kasugamycin, preferentially inhibits the initiation of protein synthesis.[1] It achieves this by interfering with the binding of aminoacyl-tRNA to the ribosome, a crucial step in the formation of the translation initiation complex.[1] Specifically, minosaminomycin has been shown to inhibit the elongation factor Tu (EF-Tu) dependent binding of aminoacyl-tRNA.[1]

The following diagram illustrates the proposed mechanism of action of minosaminomycin at the ribosomal level:

Caption: Proposed mechanism of minosaminomycin action on the bacterial ribosome.

This inhibition of a fundamental cellular process leads to the cessation of bacterial growth and, at sufficient concentrations, cell death. It is noteworthy that in cell-free systems, minosaminomycin is significantly more potent than kasugamycin, suggesting distinct structural features that enhance its interaction with the ribosome.[1]

Experimental Protocols for Evaluating Antimycobacterial Activity

The accurate determination of the MIC of minosaminomycin against various Mycobacterium species is paramount for its further development. The following is a detailed, step-by-step methodology for a broth microdilution assay, a standard and widely accepted method for susceptibility testing of mycobacteria.[3]

Protocol: Broth Microdilution MIC Assay for Minosaminomycin against Mycobacterium tuberculosis

I. Materials and Reagents:

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant clinical isolates.

-

Culture Media:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80.

-

Middlebrook 7H10 or 7H11 agar for bacterial enumeration.

-

-

Minosaminomycin: Stock solution of known concentration, sterilized by filtration.

-

96-well Microplates: Sterile, U-bottom.

-

Resazurin Sodium Salt: 0.02% (w/v) solution in sterile distilled water.

-

Control Antibiotics: Rifampicin and Isoniazid.

-

Sterile Saline with Tween 80 (SST): 0.85% NaCl with 0.05% Tween 80.

-

McFarland Standards: 0.5 and 1.0.

II. Experimental Workflow:

The following diagram outlines the key steps in the broth microdilution MIC assay:

Caption: Workflow for the broth microdilution MIC assay.

III. Step-by-Step Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis in 7H9 broth until it reaches mid-logarithmic phase.

-

Vortex the culture with glass beads to break up clumps.

-

Allow the culture to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to a 1.0 McFarland standard using SST.

-

Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

-

-

Preparation of Antibiotic Dilutions:

-

In a sterile 96-well microplate, add 100 µL of 7H9 broth to all wells except the first column.

-

Add 200 µL of the highest concentration of minosaminomycin to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Include wells for positive (no antibiotic) and negative (no bacteria) controls.

-

Prepare similar dilutions for control antibiotics.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well (except the negative control wells).

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates with a sterile, breathable membrane or place them in a humidified incubator.

-

Incubate at 37°C for 7-14 days.

-

-

Addition of Indicator and Reading of Results:

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of minosaminomycin that prevents this color change (i.e., the well remains blue).

-

IV. Causality and Self-Validation:

-

Why Middlebrook 7H9 with OADC and Tween 80? This medium is specifically formulated to support the growth of fastidious mycobacteria. OADC provides essential fatty acids, albumin to bind toxic free fatty acids, and dextrose as a carbon source. Tween 80 acts as a surfactant to reduce clumping, which is critical for achieving a uniform inoculum.

-

Why Resazurin? Resazurin is a reliable indicator of cell viability. Metabolically active mycobacteria reduce the blue resazurin to the pink, fluorescent resorufin. This provides a clear and objective endpoint for determining growth inhibition.

-

Importance of Controls: The positive control (bacteria, no drug) ensures that the inoculum is viable and the growth conditions are adequate. The negative control (no bacteria) confirms the sterility of the medium and reagents. The use of standard antibiotics like rifampicin and isoniazid provides a benchmark for the assay's performance and allows for comparison with known susceptibility profiles.

Future Directions and Conclusion

The available evidence suggests that minosaminomycin is a potent inhibitor of mycobacterial protein synthesis with demonstrated in vitro activity against certain species. However, to fully realize its potential as a lead compound for the development of new antimycobacterial agents, several key areas need to be addressed:

-

Expanded Spectrum Analysis: A comprehensive evaluation of minosaminomycin's activity against a diverse panel of clinical isolates of M. tuberculosis (including MDR and XDR strains) and clinically relevant NTMs is essential.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of mycobacterial infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of minosaminomycin.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of minosaminomycin analogs could lead to the identification of derivatives with improved potency, a broader spectrum of activity, and more favorable pharmacological properties.

-

Mechanism of Resistance: Investigating the potential mechanisms of resistance to minosaminomycin in mycobacteria will be crucial for predicting and overcoming clinical resistance.

References

-

Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Suzukake, K., & Hori, M. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. The Journal of Antibiotics, 30(2), 132–140. Retrieved January 25, 2026, from [Link]

-

Susceptibility testing and MIC determination of amikacin with... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. (2025). Frontiers in Microbiology. Retrieved January 25, 2026, from [Link]

-

Guideline for the use of amikacin for drug resistant tuberculosis and nontuberculous mycobacterial infections in Queensland. (n.d.). Queensland Health. Retrieved January 25, 2026, from [Link]

-

Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. (2018). Clinical Microbiology Reviews, 31(4). Retrieved January 25, 2026, from [Link]

-

Ruth, M. M., et al. (2019). Minocycline to treat pulmonary Mycobacterium avium complex disease. Journal of Antimicrobial Chemotherapy. Retrieved January 25, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) values of 1-3 against mycobacteria. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Non-tuberculous mycobacterial disease: progress and advances in the development of novel candidate and repurposed drugs. (2022). Frontiers in Cellular and Infection Microbiology. Retrieved January 25, 2026, from [Link]

-

Antibiotic susceptibility MIC, minimal inhibitory concentration; ND, not determined. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review. (2022). Molecules. Retrieved January 25, 2026, from [Link]

-

Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

van der Laan, T., et al. (2019). Amikacin Dosing for MDR Tuberculosis: A Systematic Review to Establish or Revise the Current Recommended Dose for Tuberculosis Treatment. Clinical Infectious Diseases, 68(5), 886–895. Retrieved January 25, 2026, from [Link]

-

MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections. (2022). International Journal of Molecular Sciences, 23(21), 13359. Retrieved January 25, 2026, from [Link]

-

An In Vitro Perspective on What Individual Antimicrobials Add to Mycobacterium avium Complex Therapies. (2021). Antimicrobial Agents and Chemotherapy, 65(10). Retrieved January 25, 2026, from [Link]

-

Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections. (2010). Journal of Clinical Microbiology, 48(5), 1879–1885. Retrieved January 25, 2026, from [Link]

-

Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. (2020). Annual Review of Biochemistry, 89, 209–240. Retrieved January 25, 2026, from [Link]

-

Raaijmakers, J. M., et al. (2024). Replacing rifampicin with minocycline increases the activity of the treatment regimen for Mycobacterium avium complex pulmonary disease in a dynamic hollow-fibre system. International Journal of Antimicrobial Agents, 64(3), 107423. Retrieved January 25, 2026, from [Link]

-

Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins. (2021). ETH Zurich Research Collection. Retrieved January 25, 2026, from [Link]

-

Nontuberculous Mycobacterial (NTM) Diseases Medication: Antimycobacterial Agents. (2025). Medscape. Retrieved January 25, 2026, from [Link]

-

The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. (2018). Frontiers in Molecular Biosciences, 5, 64. Retrieved January 25, 2026, from [Link]

-

Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. (2022). Frontiers in Microbiology, 13. Retrieved January 25, 2026, from [Link]

-

Triple-Antibiotic Combination Exerts Effective Activity against Mycobacterium avium subsp. hominissuis Biofilm and Airway Infection in an In Vivo Murine Model. (2024). Antibiotics, 13(5), 473. Retrieved January 25, 2026, from [Link]

-

MIC Determination. (n.d.). EUCAST. Retrieved January 25, 2026, from [Link]

Sources

- 1. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. connect.mayoclinic.org [connect.mayoclinic.org]

Minosaminomycin's Potential Against Mycobacterium tuberculosis: A Technical Guide for Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the exploration of novel therapeutic agents. Minosaminomycin, an aminoglycoside antibiotic, has demonstrated promising activity against Mtb. This technical guide provides an in-depth analysis of minosaminomycin's mechanism of action, methodologies for evaluating its in vitro and in vivo efficacy, and its potential role in combination therapies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the study of minosaminomycin as a potential anti-tuberculosis agent.

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new drugs with novel mechanisms of action. Minosaminomycin, produced by Streptomyces sp., is an aminoglycoside antibiotic structurally related to kasugamycin.[1] It has been shown to be active against Mycobacterium species, including M. tuberculosis.[1] This guide will delve into the scientific underpinnings of minosaminomycin's activity and provide a framework for its preclinical evaluation.

Mechanism of Action: Targeting the Mycobacterial Ribosome

Minosaminomycin exerts its antibacterial effect by inhibiting protein synthesis in mycobacteria.[2] Similar to other aminoglycosides, its primary target is the bacterial ribosome. Specifically, it has been shown to inhibit the elongation factor-T (EF-T) dependent binding of aminoacyl-tRNA to the ribosomes.[2] This action effectively halts the translation process, leading to bacterial cell death. Notably, minosaminomycin is significantly more potent than kasugamycin in inhibiting protein synthesis in a cell-free system.[2]

The proposed mechanism involves minosaminomycin binding to the 30S ribosomal subunit, which interferes with the accurate decoding of mRNA and disrupts the translocation of peptidyl-tRNA from the A-site to the P-site. This disruption of protein synthesis is a well-established mechanism for bactericidal activity against M. tuberculosis.

Sources

A Comparative Analysis of Minosaminomycin and Kasugamycin: Structural Nuances and Functional Divergence

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Minosaminomycin and kasugamycin, both aminoglycoside antibiotics, present a compelling case study in how subtle structural variations can lead to significant differences in biological activity and therapeutic potential. While structurally related, their distinct chemical features dictate their mechanisms of action, ribosomal binding affinities, and spectra of activity. This guide provides an in-depth technical exploration of these two molecules, dissecting their structural and functional differences. We will delve into their biosynthetic origins, compare their inhibitory effects on protein synthesis, and outline key experimental protocols for their investigation. This analysis aims to equip researchers and drug development professionals with a comprehensive understanding to inform future antibiotic discovery and optimization efforts.

Introduction to Minosaminomycin and Kasugamycin

Aminoglycosides are a critical class of antibiotics that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis.[1] Their broad-spectrum activity has made them mainstays in treating severe bacterial infections. Minosaminomycin and kasugamycin are unique members of this family, both produced by species of Streptomyces. Kasugamycin, isolated from Streptomyces kasugaensis, has found significant use in agriculture as a fungicide to control rice blast disease.[2] Minosaminomycin, on the other hand, has demonstrated potent activity against mycobacteria.[2] Despite their structural similarities, their divergent applications underscore fundamental differences in their molecular interactions and biological effects.

Structural Dissection

At their core, both minosaminomycin and kasugamycin are pseudo-disaccharides. However, a closer examination reveals key distinctions that are foundational to their different functional profiles.

Kasugamycin consists of a D-chiro-inositol ring linked to a kasugamine sugar moiety, which is a 2,3,4,6-tetradeoxy-D-arabino-hexopyranose substituted with an amino and a carboxyiminomethylamino group.[3]

Minosaminomycin also features a kasugamine-like sugar, but it is linked to a myo-inosamine, a derivative of myo-inositol.[4] Furthermore, minosaminomycin possesses an additional L-enduracididine component, a non-proteinogenic amino acid, which significantly alters its overall structure and charge distribution.[4]

Here's a comparative breakdown of their structural features:

| Feature | Minosaminomycin | Kasugamycin |

| Inositol Moiety | myo-Inosamine | D-chiro-Inositol |

| Sugar Moiety | Kasugamine-like | Kasugamine |

| Additional Group | L-enduracididine | None |

| Overall Charge | More basic | Less basic |

graph Structural_Comparison { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Define nodes with colors from the palette Minosaminomycin [pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Minosaminomycin"]; Kasugamycin [pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Kasugamycin"];

M_Inosamine [pos="-1,0!", fillcolor="#F1F3F4", fontcolor="#202124", label="myo-Inosamine"]; M_Kasugamine [pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124", label="Kasugamine-like Sugar"]; M_Enduracididine [pos="1,0!", fillcolor="#34A853", fontcolor="#FFFFFF", label="L-enduracididine"];

K_Inositol [pos="2.5,0!", fillcolor="#F1F3F4", fontcolor="#202124", label="D-chiro-Inositol"]; K_Kasugamine [pos="4,0!", fillcolor="#FBBC05", fontcolor="#202124", label="Kasugamine"];

// Define edges Minosaminomycin -- M_Inosamine; Minosaminomycin -- M_Kasugamine; Minosaminomycin -- M_Enduracididine; M_Inosamine -- M_Kasugamine [label="Glycosidic Bond"];

Kasugamycin -- K_Inositol; Kasugamycin -- K_Kasugamine; K_Inositol -- K_Kasugamine [label="Glycosidic Bond"]; }

Caption: High-level structural comparison of minosaminomycin and kasugamycin.

Biosynthesis: A Tale of Two Pathways

The structural differences between minosaminomycin and kasugamycin originate from their distinct biosynthetic pathways.

Kasugamycin biosynthesis in S. kasugaensis involves the construction of the kasugamine sugar from glucose and the D-chiro-inositol from myo-inositol.[5] The pathway is relatively straightforward, culminating in the glycosidic linkage of the two components.

Minosaminomycin biosynthesis , while less characterized, is inherently more complex due to the presence of the myo-inosamine and L-enduracididine moieties. The biosynthesis of L-enduracididine, in particular, requires a dedicated set of enzymes, adding several steps to the overall pathway compared to that of kasugamycin.

Functional Divergence: Mechanism of Action

Both antibiotics inhibit protein synthesis by targeting the bacterial ribosome, but their specific binding sites and the consequences of this binding differ significantly.

Kasugamycin primarily inhibits the initiation of protein synthesis.[3][6] It binds to the 30S ribosomal subunit in the mRNA channel, near the P-site.[7] This binding sterically hinders the placement of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex.[6] Notably, kasugamycin does not induce miscoding, a hallmark of many other aminoglycosides.[8]

Minosaminomycin , in contrast, appears to have a more potent and multifaceted mechanism of action. While it also inhibits the initiation of protein synthesis, it is significantly more powerful than kasugamycin in cell-free systems.[8] Minosaminomycin inhibits the EF-T dependent binding of aminoacyl-tRNA to the A-site of the ribosome.[8] This suggests that minosaminomycin can inhibit both the initiation and elongation phases of protein synthesis. This dual-action mechanism likely contributes to its greater potency.

Caption: Distinct ribosomal targets of kasugamycin and minosaminomycin.

Spectrum of Activity and Resistance

The structural and functional differences are reflected in the antimicrobial spectra and resistance profiles of these two antibiotics.

| Characteristic | Minosaminomycin | Kasugamycin |

| Primary Target Organisms | Mycobacteria | Fungi (e.g., Pyricularia oryzae), some bacteria |

| Potency (in vitro) | High (100x > Kasugamycin in E. coli cell-free system)[8] | Moderate |

| Known Resistance Mechanisms | Altered cell permeability[8] | Ribosomal mutations (e.g., in 16S rRNA), enzymatic modification |

It is noteworthy that kasugamycin-resistant mutants remain sensitive to minosaminomycin, indicating that the structural modifications in minosaminomycin allow it to overcome common resistance mechanisms that affect kasugamycin.[8]

Experimental Methodologies for Aminoglycoside Research

To elucidate the structural and functional differences between aminoglycosides like minosaminomycin and kasugamycin, a suite of well-established experimental protocols is employed.

Protocol 1: In Vitro Translation Inhibition Assay

Principle: This assay quantifies the ability of an antibiotic to inhibit protein synthesis in a cell-free system. A reporter gene (e.g., luciferase or GFP) is translated in vitro, and the amount of protein produced is measured in the presence and absence of the antibiotic.

Step-by-Step Methodology:

-

Prepare a cell-free translation system: This can be a commercially available kit (e.g., from E. coli or rabbit reticulocytes) or prepared in-house.

-

Set up reactions: In a microplate, combine the cell-free extract, an energy source (ATP, GTP), amino acids, and the DNA or mRNA template for the reporter protein.

-

Add antibiotic: Add serial dilutions of minosaminomycin or kasugamycin to the reactions. Include a no-antibiotic control.

-

Incubate: Incubate the plate at the optimal temperature for the translation system (e.g., 37°C for E. coli) for a set period (e.g., 1-2 hours).

-

Measure reporter activity: Quantify the amount of reporter protein produced (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

-

Data analysis: Plot the reporter signal against the antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Causality and Validation: The inclusion of a no-antibiotic control is crucial for establishing baseline protein synthesis. A dose-response curve validates that the observed inhibition is specific to the antibiotic and not an artifact.

Protocol 2: Ribosome Binding Assay (Toeprinting)

Principle: Toeprinting, or primer extension inhibition, is a powerful technique to map the precise binding site of a molecule on an mRNA transcript when it is in a complex with the ribosome.[9][10]

Step-by-Step Methodology:

-

Assemble initiation complexes: Incubate 30S ribosomal subunits, the mRNA of interest, and initiator tRNA in a suitable buffer.

-

Add antibiotic: Introduce the antibiotic (minosaminomycin or kasugamycin) to the reaction.

-

Primer extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the start codon, along with reverse transcriptase and dNTPs.

-

Incubate: Allow the reverse transcriptase to synthesize cDNA. The enzyme will stall at the leading edge of the ribosome, creating a "toeprint."

-

Analyze products: Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA.

-

Data interpretation: The position of the toeprint band indicates the location of the stalled ribosome, revealing how the antibiotic affects the positioning of the initiation complex.

Causality and Validation: The sequencing ladder is essential for accurately mapping the toeprint. Comparing the toeprint in the presence and absence of the antibiotic directly shows the effect of the drug on ribosome positioning.

Caption: Workflow for a ribosome toeprinting assay.

Future Directions and Therapeutic Potential

The comparative analysis of minosaminomycin and kasugamycin offers valuable insights for future drug development. The enhanced potency of minosaminomycin, attributed to its unique structural features, suggests that modifying the inositol and amino acid components of aminoglycosides could be a fruitful strategy for developing novel antibiotics. Specifically, the ability of minosaminomycin to overcome kasugamycin resistance highlights the potential for designing drugs that are less susceptible to existing resistance mechanisms. Further investigation into the biosynthetic pathway of minosaminomycin could also unveil novel enzymatic tools for the chemoenzymatic synthesis of new aminoglycoside derivatives.

Conclusion

While minosaminomycin and kasugamycin share a common heritage as aminoglycoside antibiotics, their structural differences give rise to distinct functional profiles. Kasugamycin's specific inhibition of translation initiation has made it an effective agricultural fungicide. Minosaminomycin's more complex structure, featuring a myo-inosamine and an L-enduracididine moiety, confers greater potency and a broader mechanism of action that includes the inhibition of translation elongation. This in-depth comparison not only illuminates the structure-activity relationships of these two important molecules but also provides a framework for the rational design of next-generation antibiotics.

References

- Suzukake, K., et al. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. Journal of Antibiotics, 30(2), 132-40. [Link not available]

-

Pape, T., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(49), E10472-E10481. [Link]

-

Chen, Y., et al. (2021). Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases. Frontiers in Molecular Biosciences, 8, 649695. [Link]

-

Wikipedia. (2023). Kasugamycin. [Link]

-

Mandal, G. H., & Sathyamoorthi, S. (2024). Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon. The Journal of Organic Chemistry, 89(2), 1345-1350. [Link]

-

Jagtap, S. M., et al. (2021). Real-time measurements of aminoglycoside effects on protein synthesis in live cells. Proceedings of the National Academy of Sciences, 118(8), e2019721118. [Link]

-

Lee, S., et al. (2025). Total Synthesis of Kasugamycin. Organic Letters. [Link]

-

AERU. (2025). Kasugamycin. University of Hertfordshire. [Link]

-

National Center for Biotechnology Information. (n.d.). Kasugamycin. PubChem Compound Database. [Link]

-

Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. MedChemComm, 7(1), 11-27. [Link]

-

Kaberdina, A. C., et al. (2022). The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation. Proceedings of the National Academy of Sciences, 119(4), e2118742119. [Link]

-

Tsai, K., et al. (2013). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 41(16), 7805-7814. [Link]

-

Iinuma, K., et al. (1979). Total Synthesis of Minosaminomycin. Bulletin of the Chemical Society of Japan, 52(8), 2350-2355. [Link]

-

Kumar, V., et al. (2019). Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin. Nucleic Acids Research, 47(16), 8696-8706. [Link]

-

Wikipedia. (2023). Toeprinting assay. [Link]

- Hummels, K. R., et al. (2025). The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation. Nature Communications, 16, 1234.

-

Jones, C. P., & Ferré-D'Amaré, A. R. (2022). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. Methods in Molecular Biology, 2521, 137-151. [Link]

-

Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Chemical Reviews, 114(10), 4948-5018. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kasugamycin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Kasugamycin [sitem.herts.ac.uk]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]

- 8. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Minosaminomycin: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of minosaminomycin, a potent aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple qualitative statements to offer a nuanced understanding of minosaminomycin's behavior in three critical laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. By examining the underlying physicochemical principles and providing actionable experimental protocols, this guide aims to empower researchers to handle this promising antibiotic with precision and confidence.

Understanding Minosaminomycin: A Structural Perspective on Solubility

Minosaminomycin is a member of the aminoglycoside family of antibiotics, a class of compounds renowned for their potent antibacterial activity and their challenging physicochemical properties.[1][2] The solubility of any compound is dictated by its molecular structure and its interactions with the solvent. In the case of minosaminomycin, its structure, rich in polar functional groups, is the primary determinant of its solubility profile.

Minosaminomycin possesses a complex, highly polar structure characterized by multiple hydroxyl (-OH) and amino (-NH2) groups distributed across its sugar and aminocyclitol moieties. These groups are capable of forming strong hydrogen bonds with polar solvents. Furthermore, the amino groups, with pKa values typically ranging from 7.0 to 8.8 for aminoglycosides, can be protonated in aqueous solutions, leading to a positively charged molecule that readily interacts with polar protic solvents like water.[3]

Caption: Intermolecular interactions governing minosaminomycin solubility.

Quantitative and Qualitative Solubility Profile

While specific quantitative solubility data for minosaminomycin is not extensively published, several sources qualitatively describe it as "soluble" in water, methanol, and DMSO.[4][5][6] To provide a more practical framework, we can extrapolate from data on structurally similar aminoglycosides like tobramycin and neomycin.

| Solvent | Polarity (Dielectric Constant) | Expected Minosaminomycin Solubility | Reference Data (Other Aminoglycosides) |

| Water | 80.1 | High | Neomycin sulfate: 6.3 mg/mL[7]; Spectinomycin HCl: ~10 mg/mL in PBS[8] |

| Methanol | 32.7 | Moderate | Neomycin sulfate: 0.225 mg/mL[7]; Tobramycin: solubility increases with temperature[9] |

| DMSO | 46.7 | Moderate to High | Tobramycin: solubility is significant and increases with temperature[9]; Spectinomycin HCl: ~11 mg/mL[8] |

Data Interpretation:

-

Water: As a highly polar, protic solvent, water is an excellent solvent for minosaminomycin. The numerous hydroxyl and amino groups on the minosaminomycin molecule can readily form hydrogen bonds with water molecules. Furthermore, the amino groups can become protonated, leading to strong ion-dipole interactions, which significantly enhances solubility. Aminoglycosides are generally very soluble in water.[3][10]

-

Methanol: Methanol is a polar, protic solvent, but it is less polar than water. It can act as both a hydrogen bond donor and acceptor. Consequently, minosaminomycin is expected to be soluble in methanol, though likely to a lesser extent than in water. The solubility of other aminoglycosides in methanol is noted to be limited.[3]

-

DMSO: Dimethyl sulfoxide is a highly polar, aprotic solvent. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds. The oxygen atom in DMSO can accept hydrogen bonds from the hydroxyl and amino groups of minosaminomycin, facilitating dissolution. For many complex organic molecules, DMSO is a powerful solvent.[11]

Experimental Protocol for Determining Minosaminomycin Solubility

To obtain precise quantitative solubility data for your specific research needs, a robust experimental protocol is essential. The following is a comprehensive, self-validating workflow for determining the equilibrium solubility of minosaminomycin.

Materials and Equipment

-

Minosaminomycin (as a solid)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (anhydrous, ≥99.8%)

-

Deionized water (or buffer of choice, e.g., PBS)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as aminoglycosides lack a strong UV chromophore)[10][12]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of minosaminomycin (e.g., 10-20 mg) into separate vials for each solvent (water, methanol, DMSO).

-

Add a precise volume of the respective solvent to each vial (e.g., 1.0 mL).

-

Tightly cap the vials and vortex vigorously for 2 minutes to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. This step is crucial for ensuring that the measured solubility is the thermodynamic equilibrium solubility.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully aspirate a known volume of the supernatant, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Perform a precise serial dilution of the clear filtrate with the appropriate mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a standard curve of known minosaminomycin concentrations in the same solvent.

-

Analyze the diluted samples and standards using a validated HPLC method. Given the structure of aminoglycosides, an ion-pairing reversed-phase chromatography method coupled with ELSD or MS detection is often effective.[13]

-

Calculate the concentration of minosaminomycin in the original saturated solution based on the standard curve and the dilution factor.

-

Caption: Experimental workflow for quantitative solubility determination.

Stability Considerations

The stability of minosaminomycin in solution is a critical factor for experimental reproducibility and the viability of stock solutions.

-

Aqueous Solutions: Aminoglycoside solutions are generally stable in aqueous media at neutral pH.[7] However, degradation can occur under strongly acidic or basic conditions. For long-term storage, it is advisable to prepare aqueous stock solutions fresh or store them frozen at -20°C or below for a limited time.[7]

-

Organic Solvents (DMSO and Methanol): DMSO is a highly stable solvent, and stock solutions of many compounds in DMSO can be stored for extended periods at low temperatures.[11] However, it is crucial to use anhydrous DMSO, as absorbed water can affect the stability of the dissolved compound. Methanol is also a suitable solvent for short-term storage, but its higher volatility compared to DMSO requires tightly sealed containers. For any long-term storage, a stability study is recommended.

Practical Implications for Drug Development and Research

A thorough understanding of minosaminomycin's solubility has direct implications for various stages of research and development:

-

In Vitro Assays: For cell-based or biochemical assays, DMSO is often the solvent of choice for preparing high-concentration stock solutions. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[11]

-

Formulation Development: The high aqueous solubility of minosaminomycin is advantageous for developing parenteral formulations. For oral formulations, its hydrophilicity may present challenges for absorption, which is a common characteristic of aminoglycosides.

-

Analytical Method Development: The choice of solvent is critical for preparing standards and samples for analytical methods like HPLC and MS. The solubility data guides the selection of appropriate diluents and the achievable concentration ranges for calibration curves.

Conclusion

Minosaminomycin exhibits favorable solubility in common polar laboratory solvents, a direct consequence of its highly functionalized and polar molecular structure. While it is highly soluble in water, it also demonstrates good solubility in DMSO and moderate solubility in methanol. For precise quantitative applications, the experimental protocol outlined in this guide provides a robust framework for determining its solubility under specific experimental conditions. By integrating an understanding of its physicochemical properties with rigorous experimental design, researchers can effectively harness the therapeutic potential of minosaminomycin.

References

- Suzukake, K., et al. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. Journal of Antibiotics, 30(2), 132-140.

-

Deshpande, A., et al. (2021). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Applied Pharmaceutical Science, 11(10), 028-040. [Link]

-

ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved January 25, 2026, from [Link]

-

Li, Y., et al. (2020). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 9(11), 1583. [Link]

-

Agilent Technologies. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Application Note. [Link]

-

Wasik, A., et al. (2020). Determination of aminoglycoside antibiotics: current status and future trends. TrAC Trends in Analytical Chemistry, 132, 116034. [Link]

-

MP Biomedicals. (n.d.). Neomycin sulfate. Technical Information. [Link]

-

ACS Publications. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 54(5), 1599-1601. [Link]

-

ResearchGate. (n.d.). Current methodologies for the analysis of aminoglycosides. Retrieved January 25, 2026, from [Link]

-

Institute of Microbial Chemistry. (n.d.). Minosaminomycin. Product Data Sheet. [Link]

- Google Patents. (n.d.). US5216011A - Stable solutions of mitomycin c.

-

CiteSeerX. (n.d.). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. Retrieved January 25, 2026, from [Link]

-

Kim, H. Y., et al. (2021). High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. Applied Biological Chemistry, 64(1), 1-8. [Link]

-

Royal Society of Chemistry. (2013). Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. Analytical Methods, 5(20), 5693-5699. [Link]

- Pawar, A., & Nikam, P. (2014). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Current Microbiology and Applied Sciences, 3(8), 543-547.

-

Centers for Disease Control and Prevention. (2020). Backup Data Report NMAM Method 9212. [Link]

-

PubMed Central. (2011). Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon. The Journal of Organic Chemistry, 76(20), 8348-8356. [Link]

- Jensen, J. L., & Peters, K. S. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 72(12), 1430-1433.

- Isoherranen, N., & Soback, S. (1999). Aminoglycoside antibiotics—Two decades of their HPLC bioanalysis.

-

PubChem. (n.d.). Neomycin. Retrieved January 25, 2026, from [Link]

Sources

- 1. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfamate Tethered Aza-Wacker Strategy for a Kasugamine Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uef.sav.sk [uef.sav.sk]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. caymanchem.com [caymanchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. mpbio.com [mpbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. ispub.com [ispub.com]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

Minosaminomycin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Minosaminomycin, a potent aminoglycoside antibiotic, presents a compelling avenue for novel antimicrobial drug development, particularly against mycobacterial pathogens. This technical guide provides an in-depth exploration of Minosaminomycin, consolidating current knowledge on its physicochemical properties, biosynthetic origins, mechanism of action, and key experimental methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to facilitate further investigation and therapeutic application of this promising natural product. We delve into detailed protocols for its isolation, structural characterization, and biological evaluation, underpinned by scientific principles and field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Therapeutic Potential of Minosaminomycin

Minosaminomycin is a naturally occurring aminoglycoside antibiotic produced by actinomycetes of the Streptomyces genus.[1][2] Structurally related to kasugamycin, it has garnered significant interest for its potent inhibitory activity against various bacteria, most notably Mycobacterium species.[3] In an era where antimicrobial resistance poses a critical threat to global health, the exploration of novel antibiotics with unique mechanisms of action is paramount. Minosaminomycin's distinct mode of action, targeting bacterial protein synthesis, offers a promising strategy to combat drug-resistant strains. This guide provides a foundational understanding of Minosaminomycin, from its fundamental chemical properties to practical experimental workflows, to empower the scientific community in harnessing its therapeutic potential.

Physicochemical Properties of Minosaminomycin

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These characteristics influence its solubility, stability, and pharmacokinetic profile.

Molecular Formula and Weight

Minosaminomycin is characterized by the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₂₅H₄₆N₈O₁₀ |

| Molecular Weight | 618.68 g/mol |

Chemical Structure

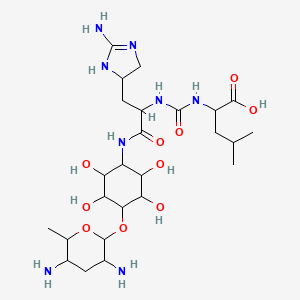

Minosaminomycin possesses a complex chemical architecture, featuring a central myo-inosamine moiety linked to other amino sugar and amino acid components. Its intricate structure is a key determinant of its biological activity.

Caption: Chemical structure of Minosaminomycin (C₂₅H₄₆N₈O₁₀).

Biosynthesis of Minosaminomycin

While the complete biosynthetic gene cluster for Minosaminomycin has not yet been fully elucidated, its structural similarity to other aminoglycoside antibiotics, such as moenomycins and muraminomicins, allows for the proposal of a putative biosynthetic pathway.[4][5] The biosynthesis of such complex natural products is a multi-step enzymatic process orchestrated by a dedicated set of genes.

Proposed Biosynthetic Pathway

The biosynthesis is likely initiated from primary metabolic precursors, which are then sequentially modified by a series of enzymes including glycosyltransferases, aminotransferases, methyltransferases, and oxidoreductases. The pathway likely involves the assembly of the different structural moieties which are then linked together to form the final molecule.

Caption: Proposed biosynthetic pathway of Minosaminomycin.

Mechanism of Action: Inhibition of Protein Synthesis

Minosaminomycin exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis, a fundamental process for cell viability.[3] This mechanism is shared with other aminoglycoside antibiotics but with specific nuances in its molecular interactions.

Molecular Target and Inhibitory Action

Minosaminomycin primarily targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Specifically, it has been shown to interfere with the binding of formyl-methionyl-tRNA (fMet-tRNA) to the 30S ribosomal subunit.[3] This action effectively blocks the initiation of protein synthesis, leading to a cessation of bacterial growth and eventual cell death. The potency of Minosaminomycin in this inhibition is notably higher than that of its structural relative, kasugamycin.[3]

Sources

- 1. Letter: Minosaminomycin, a new antibiotic containing myo-inosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of minosaminomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The muraminomicin biosynthetic gene cluster and enzymatic formation of the 2-deoxyaminoribosyl appendage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gene cluster for the biosynthesis of moenomycin family antibiotics in the genome of teicoplanin producer Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantifying Translational Inhibition using Minosaminomycin in a Cell-Free System

Introduction: The Power of Cell-Free Systems in Antibiotic Research